molecular formula C11H10ClN3S B13188835 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride

Cat. No.: B13188835
M. Wt: 251.74 g/mol
InChI Key: TTZYLWOFIZGZCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is a heterocyclic compound that features both a thiophene ring and a benzodiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride typically involves the condensation of 2-aminobenzimidazole with thiophene-2-carboxaldehyde under acidic conditions. The reaction is usually carried out in the presence of a suitable acid catalyst such as hydrochloric acid, which facilitates the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of organic semiconductors and materials for electronic devices.

Mechanism of Action

The mechanism of action of 2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved can include inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds like 2-thiophenecarboxaldehyde and thiophene-2-amine.

    Benzodiazole derivatives: Compounds such as 2-aminobenzimidazole and 2-aminobenzothiazole.

Uniqueness

2-(thiophen-2-yl)-1H-1,3-benzodiazol-5-amine hydrochloride is unique due to the combination of the thiophene and benzodiazole rings in its structure. This dual functionality can impart unique electronic and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H10ClN3S

Molecular Weight

251.74 g/mol

IUPAC Name

2-thiophen-2-yl-3H-benzimidazol-5-amine;hydrochloride

InChI

InChI=1S/C11H9N3S.ClH/c12-7-3-4-8-9(6-7)14-11(13-8)10-2-1-5-15-10;/h1-6H,12H2,(H,13,14);1H

InChI Key

TTZYLWOFIZGZCK-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NC3=C(N2)C=C(C=C3)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.